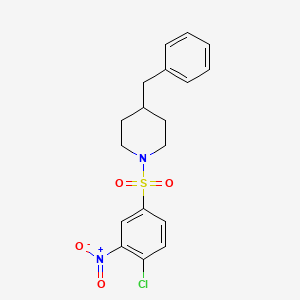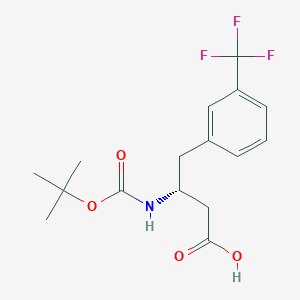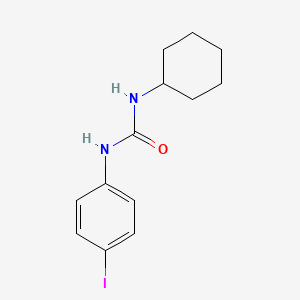![molecular formula C17H20ClN3S B2948902 5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 2379975-37-6](/img/structure/B2948902.png)
5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine involves the inhibition of a specific protein kinase, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of this protein kinase leads to the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, the inhibition of this protein kinase leads to the reduction of inflammation and neuroprotection in animal models of inflammatory and neurodegenerative diseases, respectively.
Biochemical and physiological effects
5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of a specific protein kinase, which leads to the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, the compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis, by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease, by reducing neuronal damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine in lab experiments include its potent inhibitory activity against a specific protein kinase, which makes it a valuable tool for studying the role of this protein kinase in various cellular processes. In addition, the compound has been shown to have potential therapeutic applications, which makes it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which may limit its use in certain assays. Furthermore, the compound may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine. One direction is to further investigate the potential therapeutic applications of this compound, particularly in cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the off-target effects of this compound should be investigated to better understand its mechanism of action. Finally, the development of new derivatives of this compound with improved solubility and potency may lead to the discovery of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine involves several steps. The starting material is 3-chloro-4-pyridinecarboxaldehyde, which is reacted with piperidine to form the intermediate 1-(3-chloropyridin-4-yl)piperidine. This intermediate is then reacted with 2-(2-bromoacetyl)thiophene to form the final product, 5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
5-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Furthermore, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
5-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3S/c18-15-11-19-6-1-16(15)20-7-2-14(3-8-20)21-9-4-17-13(12-21)5-10-22-17/h1,5-6,10-11,14H,2-4,7-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUECPLDPNBNMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2948820.png)

![1-isobutyl-5-(m-tolyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2948822.png)







![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2948837.png)
![2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2948838.png)
